Resazurin sodium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Cell Viability and Proliferation Assay:

Resazurin sodium salt is widely used in cell viability and proliferation assays. It is a non-fluorescent blue dye that is reduced by metabolically active cells to a pink fluorescent product, resorufin. The increase in fluorescence intensity is directly proportional to the number of viable cells and their metabolic activity. This allows for the quantification of cell growth, proliferation, and cytotoxicity in various research applications, including:

- Drug screening: Resazurin assays are used to assess the cytotoxic effects of various drugs and compounds on cells. The decrease in fluorescence intensity indicates a decrease in cell viability due to the drug's effect.

- Monitoring cell cultures: Resazurin assays are used to monitor the health and growth of cell cultures in real-time, allowing researchers to optimize growth conditions and troubleshoot potential issues.

- Toxicity testing: Resazurin assays are used to assess the toxicity of various environmental pollutants and chemicals on cell cultures.

Metabolic Activity and Mitochondrial Function:

- Studying mitochondrial diseases: Resazurin assays can be used to screen for and study mitochondrial dysfunction associated with various diseases.

- Investigating the effects of drugs on mitochondria: Resazurin assays can be used to evaluate the effects of drugs and other compounds on mitochondrial function, providing insights into potential mechanisms of action.

- Understanding metabolic pathways: Resazurin assays can be used to study the metabolic activity of cells under different conditions, providing valuable information about cellular metabolism and its regulation.

Other Applications:

Resazurin sodium salt has also been explored in other scientific research applications, including:

- Bacterial and fungal viability assays: Resazurin assays can be used to assess the viability and growth of bacteria and fungi, aiding in antimicrobial susceptibility testing and other research areas.

- Biosensors: Resazurin's ability to change color based on its redox state can be utilized in the development of biosensors for various applications, such as environmental monitoring and disease diagnosis.

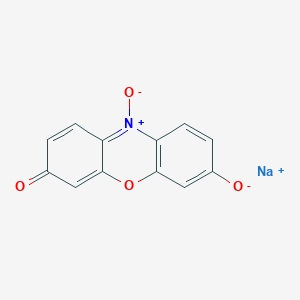

Resazurin sodium salt, chemically known as 7-Hydroxy-3H-phenoxazin-3-one 10-oxide, is a phenoxazine dye characterized by its weak fluorescence and redox sensitivity. It appears blue or purple in solutions with a pH above 6.5 and orange below pH 3.8. This compound is primarily used in microbiological and cellular assays due to its ability to be irreversibly reduced to resorufin, which exhibits a pink color and strong fluorescence. Resazurin sodium salt is non-toxic, cell-permeable, and soluble in water, making it suitable for various biological applications .

Resazurin enters living cells and remains non-fluorescent. Metabolically active cells with functional reducing enzymes (e.g., NADPH dehydrogenase) can transfer electrons from NADPH to resazurin, converting it to the pink, fluorescent resorufin []. The intensity of the fluorescence signal is proportional to the number of viable and metabolically active cells. By measuring fluorescence, researchers can indirectly assess cell growth, proliferation, and overall metabolic activity.

The key chemical reaction involving resazurin sodium salt is its reduction to resorufin. This transformation occurs through enzymatic or chemical processes within viable cells, where the dye changes from its non-fluorescent state to a highly fluorescent form upon reduction:

In reducing environments (E_h < -110 mV), resorufin can also be converted into dihydroresorufin, which is non-fluorescent. The reversibility of these reactions allows for monitoring redox potentials in various biological systems .

Resazurin sodium salt has diverse applications in scientific research and clinical diagnostics:

- Cell Viability Assays: Used to measure metabolic activity in cell cultures.

- Antimicrobial Testing: Evaluates the efficacy of antimicrobial agents.

- Environmental Monitoring: Assesses aerobic respiration in aquatic systems.

- Biochemical Assays: Detects enzyme activities linked to NADH or NADPH production .

Research indicates that resazurin interacts with various cellular components during its reduction process. The presence of NADPH or NADH dehydrogenases facilitates this conversion, enabling the detection of these coenzymes and providing insights into cellular metabolic pathways. Studies have shown that the reduction mechanism may involve specific enzyme systems that are still under investigation .

Several compounds share structural or functional similarities with resazurin sodium salt. Here are notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Resorufin | Phenoxazine dye | Highly fluorescent; product of resazurin reduction |

| MTT (Thiazolyl Blue) | Tetrazolium dye | Used in cell viability assays; reduced form produces a colored formazan product |

| XTT | Tetrazolium dye | Similar application as MTT; produces a soluble formazan upon reduction |

| Alamar Blue | Similar to resazurin | Commercial formulation of resazurin; used for cell viability assays |

Resazurin's unique properties include its dual functionality as both a redox indicator and a viability marker, distinguishing it from other dyes that may not exhibit such versatility or low toxicity .

Reduction of Resazurin to Resorufin: Electron Transfer Pathways

The reduction of resazurin to resorufin involves a two-electron transfer process mediated by redox-active biomolecules or electrochemical systems. Resazurin’s non-fluorescent blue form (absorption maximum: 600 nm) undergoes reduction at the N-oxide group, resulting in the pink fluorescent resorufin (emission maximum: 585 nm) [1] [2]. Electrochemical studies using cyclic voltammetry demonstrate that this reduction occurs at potentials near −0.45 V vs Ag/AgCl in alkaline conditions (pH 10), with the reaction proceeding via a quasi-reversible electron transfer step followed by an irreversible chemical dissociation of the N–O bond [1].

The reaction kinetics are influenced by the electrode material and solution pH. At platinum electrodes, the reduction follows a surface-controlled mechanism, while in bulk solution, diffusion limits the rate. Confocal laser scanning microscopy coupled with electrochemistry (EC-CLSM) has visualized the spatial distribution of resorufin formation, revealing a steady-state diffusion layer thickness of ~50 µm under potentiostatic conditions [1]. Deviations from ideal diffusion-controlled behavior arise from spontaneous convection, which shortens the effective diffusion layer by 15–20% compared to theoretical predictions [1].

Diaphorase Enzyme Involvement in Reduction Process

Cellular reduction of resazurin is predominantly catalyzed by diaphorase enzymes, a subclass of NAD(P)H-dependent oxidoreductases. These flavoproteins transfer electrons from NADH or NADPH to resazurin, converting it to resorufin [2] [3]. In glioblastoma cells (U87 and T98G lines), diaphorase activity accounts for >80% of intracellular resazurin reduction, as shown by inhibition studies with dicoumarol [3].

The enzyme’s substrate specificity varies across cell types. Renal proximal tubule epithelial cells (RPTE) exhibit 40% higher diaphorase-mediated resazurin reduction rates compared to Madin-Darby canine kidney (MDCK) cells under identical culture conditions [2]. Structural studies suggest that diaphorase binds resazurin via hydrophobic interactions near its flavin cofactor, positioning the N-oxide group for direct electron transfer. This binding mode explains the compound’s inability to serve as a substrate for cytochrome P450 enzymes, which lack the requisite active-site geometry.

NAD(P)H-Dependent Reduction Mechanisms

Resazurin reduction strictly requires NADH or NADPH as electron donors, with cellular reduction rates directly proportional to intracellular NAD(P)H concentrations [3]. In metabolically active cells, the pentose phosphate pathway contributes 60–70% of the NADPH pool used for resazurin reduction, while mitochondrial NADH accounts for 25–30% [3].

Key findings from metabolic inhibition studies:

- Oxythiamin treatment (5 mM, 24 hr) increases NAD(P)H-dependent resazurin reduction by 150% in glioblastoma cells, despite inhibiting mitochondrial 2-oxoacid dehydrogenases [3]. This paradox arises from compensatory NADH production via malate dehydrogenase and glutamate dehydrogenase.

- Phosphonate analogs of 2-oxoacids reduce mitochondrial NADH generation by 40% but increase cytosolic NADPH-dependent resazurin reduction by 90%, demonstrating compartment-specific redox coupling [3].

The NAD(P)H:resazurin oxidoreductase activity follows Michaelis-Menten kinetics, with reported K~m~ values of 12–18 µM for resazurin and 8–15 µM for NADH in purified enzyme systems [3].

Intracellular versus Extracellular Reduction Dynamics

Spatial localization of resazurin reduction significantly impacts assay interpretation:

| Parameter | Intracellular Reduction | Extracellular Reduction |

|---|---|---|

| Primary electron donor | NADPH (cytosolic) | NADH (secreted) |

| Rate-limiting step | Enzyme turnover | Substrate diffusion |

| Resorufin accumulation | Lysosomal trapping | Free diffusion |

| Linear assay range | 0–4 hours | 0–2 hours |

Intracellular reduction dominates in viable cells, with resorufin fluorescence increasing linearly for 4 hours before lysosomal sequestration causes signal plateau [2]. Extracellular reduction, observed in necrotic cell populations or electrochemical systems, produces resorufin that remains in solution but exhibits 30% lower quantum yield due to solvent quenching effects [1] [2].

Further Reduction to Hydroresorufin: Implications for Assay Linearity

Prolonged incubation (>6 hours) or high cell densities (>10^6 cells/mL) drive the secondary reduction of resorufin to hydroresorufin, a non-fluorescent dihydro derivative. This two-step process follows the reaction scheme:

$$

\text{Resazurin} \xrightarrow{-2e^-} \text{Resorufin} \xrightarrow{-2e^-} \text{Hydroresorufin}

$$

Kinetic studies in perfused kidney scaffolds show:

- Resazurin → Resorufin: k~1~ = 0.18 min^-1^ (pH 7.4, 37°C)

- Resorufin → Hydroresorufin: k~2~ = 0.03 min^-1^ (pH 7.4, 37°C) [2]

The hydroresorufin pathway introduces non-linearity in fluorescence-based assays at later timepoints. At cell densities >500,000 cells/mL, 40% of resorufin is converted to hydroresorufin within 4 hours, causing a 58% underestimation of viable cell counts compared to ATP-based assays [2]. Mitigation strategies include:

Standard operating procedures for resazurin-based cell viability assessment represent a cornerstone of reliable and reproducible experimental design. The establishment of standardized protocols addresses the critical inconsistencies that have emerged in pharmacogenomic studies, where poorly optimized laboratory procedures have led to unreliable findings and compromised research outcomes [1] [2].

The fundamental principle underlying resazurin-based viability assessment involves the metabolic reduction of resazurin sodium salt to highly fluorescent resorufin by viable cells. This process occurs through the action of cytosolic, microsomal, and mitochondrial dehydrogenase or reductase enzymes, with the resulting fluorescence intensity directly correlating with the number of viable cells [3] [2].

Core Protocol Elements

Reagent preparation represents the initial critical step in standardized procedures. High-purity resazurin sodium salt should be dissolved in Dulbecco's phosphate-buffered saline at physiological pH (7.4) to achieve a stock concentration of 0.15 mg/mL. The solution must be filter-sterilized through a 0.2 μm filter into sterile, light-protected containers [4]. Storage conditions require protection from light at 4°C for frequent use or -20°C for long-term storage to maintain compound stability [5].

Working solution preparation follows standardized dilution protocols. The stock solution is typically diluted 1:10 with respect to total volume in culture medium to achieve final concentrations ranging from 44 to 50 μM, which has been identified as optimal for most cell types while minimizing interference [2] [6]. Higher concentrations exceeding 100 μM may induce cytotoxicity and compromise assay reliability [7].

Quality Control Measures

Blank controls constitute essential components of standardized procedures. Two distinct blank samples must be included: "No-Cell control" containing resazurin working solution only, and "No-Resazurin working solution" containing cells in culture medium without resazurin. These controls enable accurate background subtraction and ensure measurement precision [2].

Measurement precision standards mandate achievement of less than 20% measurement uncertainty. This target represents the benchmark for acceptable assay performance and requires systematic optimization of experimental parameters including excitation and emission wavelengths, incubation times, and cell density ranges [2].

Metabolic Activity Quantification Methodologies

Metabolic activity quantification through resazurin-based assays relies on the kinetic analysis of resorufin formation and consumption. The fundamental reaction scheme follows a consecutive pathway where resazurin (A) is reduced to resorufin (B), which may undergo further conversion to degradation products (C) [8].

Kinetic Analysis Framework

The mathematical foundation for quantitative metabolic activity assessment involves the derivation of rate equations describing resorufin production. The reaction rate constant k₁ depends on both the intrinsic reaction rate and the concentration of reducing species in the cellular environment, primarily NAD(P)H or cytochrome c oxidase [8].

The time-dependent concentration of resorufin can be established using iterative methods at fixed time intervals:

where k₂ represents the rate constant for resorufin degradation [8].

Fluorometric Detection Parameters

Fluorescence intensity measurements provide the primary readout for metabolic activity quantification. The optimal excitation wavelength range spans 530-570 nm, with emission detection at 580-620 nm. However, cell-specific optimization is required as cellular environments can significantly influence fluorescence properties through autofluorescence, pH variations, and intracellular component interactions [2].

Detection sensitivity considerations mandate careful selection of measurement parameters. Fluorescence-based detection demonstrates superior sensitivity compared to absorbance measurements, typically enabling detection of fewer than 150 cells per well in 384-well format. The signal-to-background ratio should exceed 2:1 to ensure reliable quantification [2].

Data Processing Techniques

Quantitative analysis of metabolic activity requires specific data processing methodologies. For comparative studies, the slope of fluorescence intensity versus time at t = 0 provides the most reliable measure of metabolic activity. The ratio of slopes between different experimental conditions directly reflects the ratio of viable cell concentrations or intrinsic reducing power [8].

Relative quantification approaches utilize normalization procedures for proliferation assays. Results are typically expressed as fold change, normalizing against untreated control cells. For cytotoxicity assessments, percentage calculations employ min-max normalization methods relative to positive and negative control samples [2].

Assay Dynamic Range Optimization Strategies

Dynamic range optimization represents a critical parameter for ensuring accurate quantification across diverse experimental conditions. The dynamic range encompasses the linear relationship between cell number and fluorescence signal, which varies significantly among cell lines and experimental conditions [9].

Cell Line-Specific Optimization

Dynamic range characteristics demonstrate substantial variation among different cell lines. Studies examining nine distinct cell lines revealed that cells with larger morphological characteristics require lower seeding densities to maintain linearity within the dynamic range limits. This relationship correlates with cellular metabolism rates and the propensity for cells to enter quiescent states at high confluency [9].

Recommended cell density ranges for adherent cells span 40-20,000 cells per well in 96-well format, while suspension cells require 2,000-500,000 cells per well. These ranges must be validated for each cell line through standard curve generation to ensure linear response characteristics [10].

Concentration-Dependent Optimization

Resazurin concentration optimization directly influences assay dynamic range. Comparative analysis of 25, 50, and 100 μM starting concentrations revealed that 50 μM provides the widest measurement window for fluorescence intensity detection. Lower concentrations may result in resazurin depletion at high cell densities, while higher concentrations can interfere with resorufin fluorescence due to remaining resazurin in solution [9].

Measurement window characteristics vary with detection method. For fluorescence intensity detection at 540 nm excitation and 590 nm emission, the optimal measurement window occurs at 50 μM resazurin concentration. However, for absorbance ratio detection at 570 nm/600 nm, the measurement window narrows with increasing resazurin concentrations due to interference from unconsumed resazurin [9].

Temporal Optimization Considerations

Time-dependent dynamic range changes require careful consideration during optimization. The dynamic range becomes dependent on the time elapsed between cell seeding and viability measurement as surface confluency increases. For prolonged treatments requiring measurement at 96 hours post-seeding, 12-well plates are recommended over 96-well plates to maintain appropriate dynamic range characteristics [9].

Kinetic versus Endpoint Measurement Considerations

The selection between kinetic and endpoint measurement approaches represents a fundamental decision in resazurin-based assay design. Each methodology offers distinct advantages and limitations that must be evaluated based on experimental objectives and available resources [11].

Kinetic Measurement Advantages

Kinetic monitoring provides superior sensitivity for detecting metabolic changes through continuous data collection over time intervals. This approach enables detection of subtle variations in cellular metabolism that may not be apparent in single-point measurements [11].

Information content in kinetic measurements encompasses rate constants and reaction kinetics, providing mechanistic insights into cellular processes. The ability to track resorufin formation and consumption kinetics allows for more comprehensive understanding of metabolic states and drug effects [8].

Real-time monitoring capabilities enable dynamic process observation and time-dependent drug effect assessment. This approach proves particularly valuable for studying proliferation kinetics, metabolic pathway responses, and dose-response relationships over time [11].

Endpoint Measurement Applications

Endpoint measurements offer practical advantages for routine screening and high-throughput applications. The simplified protocol requires standard equipment and faster processing times, making it suitable for large-scale studies and clinical diagnostic applications [11].

Standardized timing protocols for endpoint measurements typically range from 1 to 4 hours post-resazurin addition. The optimal timing depends on cell type, density, and metabolic activity levels, requiring preliminary optimization for each experimental system [2].

Measurement Reliability Considerations

Kinetic measurements demonstrate higher precision but require specialized equipment and more complex data analysis. The potential for fluorescence drift and instrumental variations must be considered when implementing kinetic protocols [11].

Endpoint measurements, while less sensitive, provide robust and reproducible results suitable for comparative studies. The critical factor involves precise timing consistency across all samples to maintain measurement reliability [11].

Cell Density and Resazurin Concentration Relationships

The relationship between cell density and resazurin concentration represents a fundamental parameter governing assay performance and reliability. This relationship directly influences the linear range of the assay, measurement accuracy, and potential for artifacts [12] [13].

Concentration-Dependent Cytotoxicity

Resazurin cytotoxicity demonstrates direct correlation with concentration and exposure time. Studies examining various cell densities with different resazurin concentrations revealed that cytotoxicity and resazurin depletion depend on cell concentration, resazurin concentration, and incubation time. High cell concentrations combined with prolonged incubation times lead to resazurin pool depletion, compromising the correlation between reduction rate and viable cell number [12] [13].

Optimal concentration ranges for maintaining non-toxic conditions span 25-100 μM, with 44-50 μM recommended for most applications. Concentrations exceeding 100 μM may induce measurable cytotoxicity, particularly during extended incubation periods [13].

Depletion Kinetics

Resazurin depletion kinetics follow predictable patterns based on cell density and incubation time. At cell densities ranging from 25-100 × 10⁴ cells per well, resazurin depletion occurs within 12 hours of incubation, as evidenced by the absence of color change from purple to pink. Conversely, at lower cell densities (1.88-3.12 × 10⁴ cells per well), sufficient resazurin remains after 24 hours of incubation [12].

Linear response characteristics maintain validity within specific cell density ranges. The relationship between fluorescence intensity and cell number remains linear within optimized density ranges, typically spanning 4-fold to 10-fold concentration differences depending on cell type and experimental conditions [9].

Optimization Strategies

Systematic optimization approaches involve generation of standard curves across multiple cell densities. The recommended protocol involves plating serial cell dilutions ranging from 40-20,000 cells per well for adherent cells and 2,000-500,000 cells per well for suspension cells [10].

Time-dependent optimization considers the balance between signal detection and linear response maintenance. Short incubation times (1-2 hours) may be insufficient for accurate measurement at low cell densities, while prolonged incubation (>6 hours) may lead to resazurin depletion and loss of linearity at high cell densities [12].

Incubation Time Optimization Approaches

Incubation time optimization represents a critical parameter for achieving accurate, comparable, and reliable results in resazurin-based assays. The optimal incubation time depends on cell type, cell confluency, resazurin concentration, and experimental objectives [2].

Cell Type-Specific Considerations

Metabolic rate variations among cell types necessitate individualized incubation time optimization. Different cell lines demonstrate distinct metabolic kinetics, influencing the rate of resazurin reduction and the optimal measurement timepoint. Studies with primary mesenchymal stem cells revealed that optimal incubation times vary from 2 hours for high-density cultures (1.7 × 10⁴ to 3.5 × 10⁴ cells/cm²) to 6 hours for low-density cultures (4 × 10² to 2 × 10³ cells/cm²) [14].

Cell confluency effects on incubation time follow predictable patterns. High confluency cultures typically require shorter incubation times (1-2 hours) to avoid resazurin depletion, while low confluency cultures may require extended incubation (4-6 hours) to achieve adequate signal levels [2].

Temporal Optimization Protocols

Systematic optimization protocols involve evaluation of multiple time points to identify optimal measurement windows. The recommended approach includes assessment of 1, 2, 4, and 6-hour incubation periods across a range of cell densities to establish linear response characteristics [14].

Linearity assessment criteria require correlation coefficients exceeding 0.99 for acceptable assay performance. The maintenance of linear relationships between incubation time and fluorescence intensity serves as the primary criterion for optimal timing selection [14].

Practical Implementation Guidelines

Standard incubation time recommendations range from 30 minutes to 4 hours, with 2-4 hours representing typical optimal conditions for most cell types. However, specific applications may require shorter intervals (15-30 minutes) for rapidly metabolizing cells or acidic conditions [15] [16].

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 56 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 52 of 56 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.08%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

General Manufacturing Information

Dates

Explore Compound Types